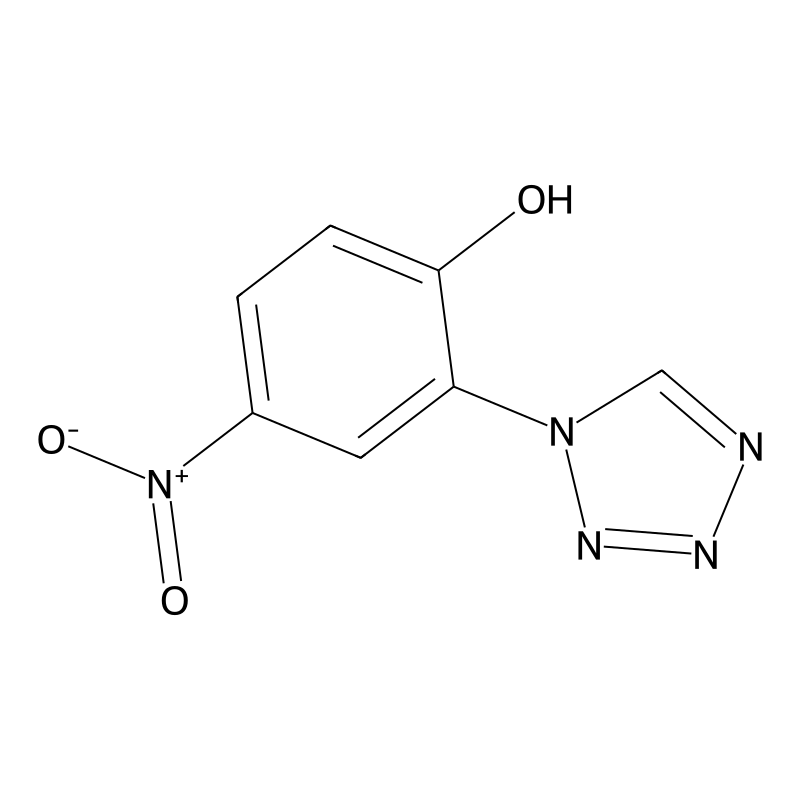

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Imidazoles in Organic Chemistry

Scientific Field: Organic Chemistry Application Summary: Imidazoles are a crucial heterocyclic structural motif in functional molecules used in various applications, including pharmaceuticals and agrochemicals. The compound “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol” can be utilized in the regiocontrolled synthesis of substituted imidazoles . Methods of Application: The synthesis involves bond disconnections employed to construct the heterocycle. The process is highlighted by the functional group compatibility and resultant substitution patterns around the ring . Results Summary: Recent methodologies have focused on the bonds constructed during the formation of the imidazole, with an emphasis on the utility of these methodologies based on the functional group compatibility .

Therapeutic Potential in Pharmacology

Scientific Field: Pharmacology Application Summary: Imidazole derivatives, including those synthesized from “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol,” show a broad range of biological activities, such as antibacterial, antitumor, and antiviral properties . Methods of Application: Synthetic routes for imidazole and their derived products are explored, with a focus on overcoming antimicrobial resistance (AMR) problems in drug therapy . Results Summary: Different derivatives have been reported to exhibit significant antimicrobial potential, highlighting the importance of the imidazole moiety in drug development .

Anti-inflammatory and Analgesic Activities

Scientific Field: Medicinal Chemistry Application Summary: Indole derivatives synthesized from “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol” have shown promising anti-inflammatory and analgesic activities . Methods of Application: The synthesis of indole derivatives involves the reaction of the compound with other chemical entities to form compounds with potential biological activities . Results Summary: Compounds synthesized have demonstrated activities comparable to standard drugs, with specific derivatives showing notable anti-inflammatory and analgesic activities .

Anti-biofilm Activity

Scientific Field: Microbiology Application Summary: “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol” derivatives have been evaluated for their anti-biofilm activity against various microbial species . Methods of Application: The evaluation involves the synthesis of novel compounds and testing their inhibitory concentration (IC) values against biofilm-forming bacteria . Results Summary: One of the synthesized compounds exhibited excellent anti-biofilm activity with IC values nearly equivalent to the standard drug, Ciprofloxacin .

Development of Functional Materials

Catalysis

Scientific Field: Chemical Engineering Application Summary: Catalysts derived from “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol” are being researched for their efficiency in speeding up chemical reactions . Methods of Application: The compound is used in the preparation of catalysts that facilitate various chemical reactions, with a focus on improving reaction times and yields . Results Summary: The catalysts have shown to improve the efficiency of chemical processes, leading to faster reactions and better yields .

Reduction of Nitro Compounds

Scientific Field: Organic Chemistry Application Summary: The compound is used in the reduction of nitro compounds to amines, which is a fundamental step in the synthesis of various organic molecules . Methods of Application: The reduction process involves the use of catalysts like Pd(ii)-polysalophen coated magnetite nanoparticles to achieve high efficiency and selectivity . Results Summary: The method has shown high selectivity, with over 95% efficiency achieved in a period of 45–90 minutes for the nitroarene reduction .

Energetic Materials Development

Scientific Field: Material Science Application Summary: The tetrazole skeleton of the compound is beneficial for developing high-nitrogen energetic materials with excellent performance and suitable sensitivity . Methods of Application: The synthesis and properties of nitrogen-rich energetic materials based on mono-, di-, tri-, and tetra-tetrazole are explored . Results Summary: These materials exhibit large nitrogen content and energy density, good thermal stability, low sensitivity, and environmental friendliness .

Biological Potential of Indole Derivatives

Scientific Field: Medicinal Chemistry Application Summary: Indole derivatives synthesized from the compound possess a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Methods of Application: The synthesis involves creating indole derivatives that have shown potential in various therapeutic applications . Results Summary: These derivatives have created interest among researchers due to their significant biological activities .

Therapeutic Potential of Imidazole Containing Compounds

Scientific Field: Pharmacology Application Summary: Imidazole derivatives show a range of biological activities such as antibacterial, anti-inflammatory, antitumor, and antidiabetic . Methods of Application: Different synthetic routes are explored to create imidazole derivatives with potential therapeutic applications . Results Summary: The derivatives of 1,3-diazole have been reported to exhibit various biological activities as mentioned above .

Anti-biofilm Activity

Scientific Field: Microbiology Application Summary: Novel compounds derived from the compound have been evaluated for their anti-biofilm activity against various microbial species . Methods of Application: The evaluation involves testing the inhibitory concentration (IC) values of synthesized compounds against biofilm-forming bacteria . Results Summary: One of the compounds was found to exhibit excellent anti-biofilm activity with IC values nearly equivalent to the standard drug, Ciprofloxacin .

4-Nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is an organic compound characterized by its unique structure, which consists of a nitro group and a tetrazole ring attached to a phenolic backbone. The compound has gained attention due to its potential applications in various fields, including coordination chemistry and medicinal chemistry. The molecular formula is C7H6N4O3, and it exhibits interesting conformational flexibility as evidenced by single-crystal X-ray diffraction studies, which show non-coplanar arrangements of the tetrazole and phenyl rings.

- Nitration Reactions: The compound can undergo in-situ nitration, leading to the formation of derivatives such as 2,6-dinitro-4-(1H-tetrazol-5-yl)phenol and 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol. These products can further influence the structure of coordination complexes formed with metal ions.

- Complexation with Metal Ions: It acts as a multidentate ligand capable of forming diverse coordination architectures with various metal ions due to the presence of nitrogen and oxygen donor atoms from its tetrazole and phenolic groups.

Research indicates that 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol exhibits biological activity as a potential inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism and is implicated in conditions such as gout. The compound's structural features allow it to interact effectively with the enzyme's active site, making it a candidate for further pharmacological studies .

The synthesis of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol typically involves:

- Starting Material: The reaction begins with commercially available 2-amino-4-nitrophenol.

- Reagents: Sodium azide is used alongside other reagents like triethyl orthoformate in the presence of acetic acid.

- Reaction Conditions: The reaction conditions are optimized for the formation of the tetrazole ring through cyclization reactions involving the azide group .

The compound finds applications in:

- Coordination Chemistry: It serves as a building block for metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.

- Luminescent Materials: Some cadmium(II) coordination polymers derived from this compound exhibit luminescent properties, suggesting potential applications in sensing technologies for detecting metal ions and nitro compounds.

Studies on the interactions of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol with various biological targets have highlighted its role as an enzyme inhibitor. Molecular docking simulations have been employed to predict binding affinities and modes of interaction with xanthine oxidase, supporting its potential therapeutic applications .

Several compounds share structural similarities with 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-1H-tetrazole | Contains an amino group on the tetrazole ring | Potential for more diverse biological activity |

| 2-Amino-5-nitrophenol | Nitro group at the 5-position on phenolic ring | Focused on different pharmacological profiles |

| 3-Hydroxy-5-nitrotetrazole | Hydroxyl group addition on tetrazole | Enhanced solubility and reactivity |

| 4-Nitrobenzoic acid | Similar nitro group but lacks tetrazole functionality | More straightforward chemical behavior |

These compounds illustrate variations in functional groups that can significantly alter biological activity and chemical reactivity compared to 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol.